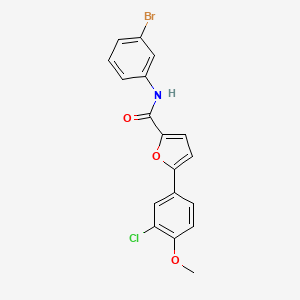
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide: is an organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows for the design of derivatives with improved pharmacological properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- N-(3-bromophenyl)-3-(3-chloro-4-methoxyphenyl)propanamide
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide
Uniqueness: N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is unique due to the specific arrangement of its functional groups on the furan ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853333-08-1 |
|---|---|
Molecular Formula |
C18H13BrClNO3 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrClNO3/c1-23-16-6-5-11(9-14(16)20)15-7-8-17(24-15)18(22)21-13-4-2-3-12(19)10-13/h2-10H,1H3,(H,21,22) |
InChI Key |
KCZPYQBMFPJPCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


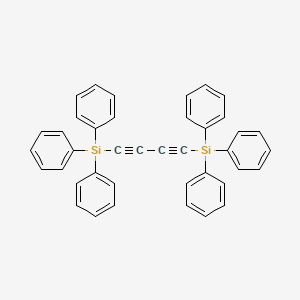
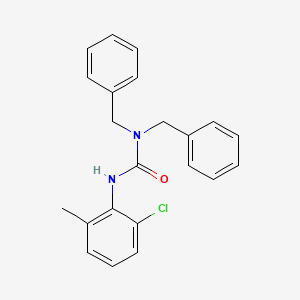


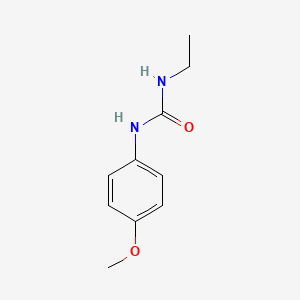

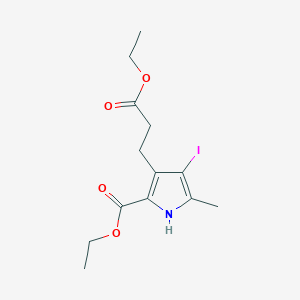

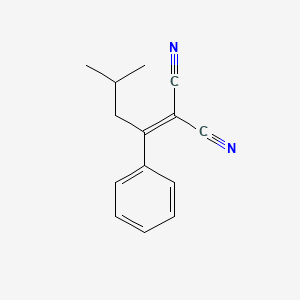
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
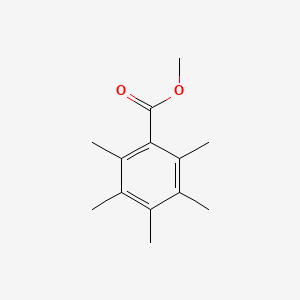
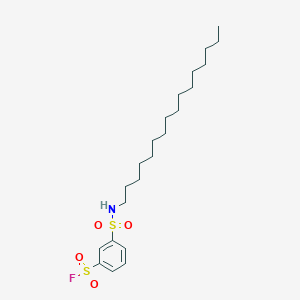

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
